![molecular formula C34H30F6N4S2 B14644954 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine CAS No. 52663-88-4](/img/structure/B14644954.png)
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is a complex organic compound belonging to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is commonly used in the treatment of schizophrenia and other mental health disorders due to its ability to modulate neurotransmitter activity in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine involves multiple steps, starting from the basic phenothiazine structure. The process typically includes:
Nitration: Introduction of nitro groups to the phenothiazine ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Attachment of the 3-(4-Methylpiperazin-1-yl)propyl group.
Trifluoromethylation: Introduction of trifluoromethyl groups at specific positions on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the initial nitration and reduction steps.
Continuous Flow Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: Utilizing crystallization and chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Halogenation and nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and neurotransmitter activity.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and other mental health disorders.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The compound exerts its effects by modulating neurotransmitter activity in the brain. It primarily targets dopamine receptors, particularly the D2 receptor, to reduce the symptoms of schizophrenia. The compound also affects serotonin receptors, contributing to its overall antipsychotic effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Similar in structure and used for similar therapeutic purposes.
Thioridazine: Another phenothiazine with antipsychotic properties.
Uniqueness
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is unique due to its trifluoromethyl groups, which enhance its pharmacological activity and metabolic stability compared to other phenothiazine derivatives .
特性
CAS番号 |
52663-88-4 |
|---|---|
分子式 |
C34H30F6N4S2 |
分子量 |
672.8 g/mol |
IUPAC名 |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine |
InChI |
InChI=1S/C34H30F6N4S2/c1-41-15-17-42(18-16-41)13-6-14-43-24-7-2-4-9-29(24)46-32-21-26(23(20-27(32)43)34(38,39)40)44-25-8-3-5-10-30(25)45-31-12-11-22(19-28(31)44)33(35,36)37/h2-5,7-12,19-21H,6,13-18H2,1H3 |
InChIキー |
PLSRCUCTESTAPG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C(=C4)N5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
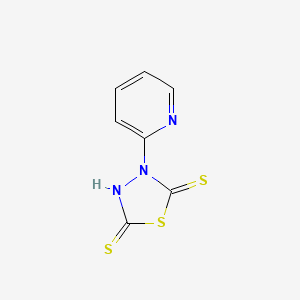
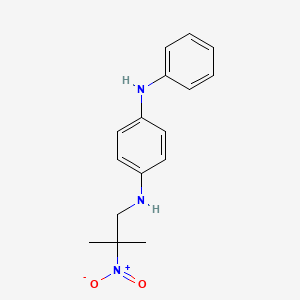
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
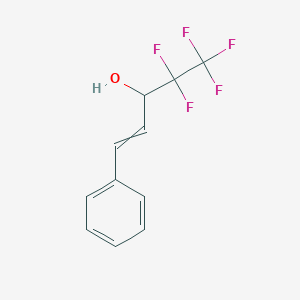
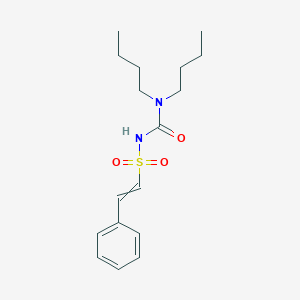
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
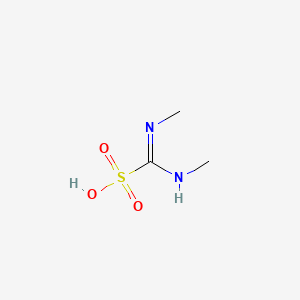
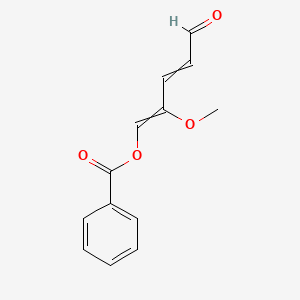
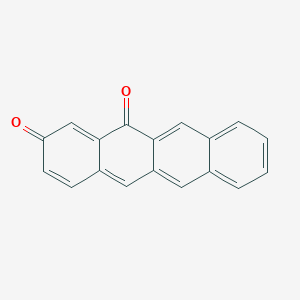
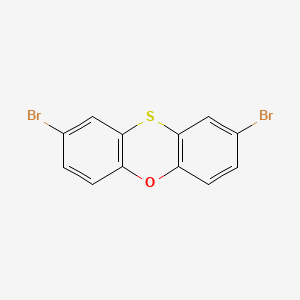
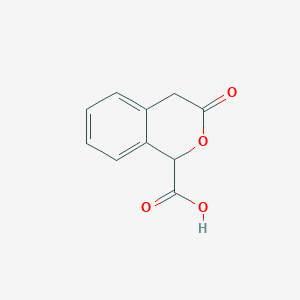
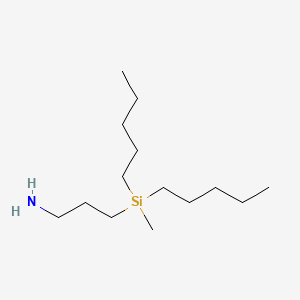
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
